tert-Butyl(methyl)cyanamide
Description
tert-Butyl(methyl)cyanamide is a substituted cyanamide derivative characterized by a tert-butyl group and a methyl group attached to the cyanamide backbone (N≡C–N–). Cyanamide derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and material science due to their unique reactivity and ability to act as intermediates in organic synthesis. Substituted cyanamides are known for their phytotoxic effects, modulation of plant defense mechanisms, and utility in synthesizing nitrogen-containing compounds .
Properties
CAS No. |
80674-17-5 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
tert-butyl(methyl)cyanamide |
InChI |
InChI=1S/C6H12N2/c1-6(2,3)8(4)5-7/h1-4H3 |
InChI Key |
ZUVLDCWLOOSHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-N-methylcyanamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with methyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity. Another method involves the reaction of tert-butyl isocyanate with methylamine, which also produces N-tert-butyl-N-methylcyanamide efficiently.
Industrial Production Methods
In industrial settings, the production of N-tert-butyl-N-methylcyanamide often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as copper(II) triflate, can further enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-methylcyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert N-tert-butyl-N-methylcyanamide into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include tert-butyl amides, primary amines, and various substituted cyanamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-tert-butyl-N-methylcyanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: N-tert-butyl-N-methylcyanamide derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which N-tert-butyl-N-methylcyanamide exerts its effects involves interactions with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyanamide
- Structure : N≡C–NH₂
- Key Properties :
- Limitations : High phytotoxicity limits agricultural use compared to substituted derivatives like tert-Butyl(methyl)cyanamide, where bulky substituents may mitigate adverse effects.
tert-Butyl 3-cyano-5-methylbenzylcarbamate
- Structure : Aromatic cyanamide derivative with tert-butyl and benzylcarbamate groups.
- Key Properties :
- Molecular Weight: 246.30 g/mol.
- Applications: Used in pharmaceutical research and material science for synthesizing polymers and coatings with enhanced thermal stability .
- Comparison : The tert-butyl group enhances steric hindrance, improving stability in synthetic pathways compared to simpler cyanamides.
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride
- Structure: Contains tert-butyl ester and cyclopropylmethylamino groups.
- Key Properties: Molecular Weight: 221.72 g/mol. Purity: ≥95%, making it suitable for reproducible pharmaceutical R&D . Comparison: The hydrochloride salt form increases solubility in polar solvents, a feature absent in non-ionic this compound.
(S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate
- Structure: Azetidine ring with cyanomethyl and tert-butyl carboxylate groups.
- Key Properties :
Data Table: Comparative Analysis of Cyanamide Derivatives
Research Findings and Implications
- Phytotoxicity and Agricultural Use : Substituted cyanamides like this compound may balance antifungal activity and reduced phytotoxicity compared to unmodified cyanamide, which impairs plant growth even at low concentrations .
- Safety Profiles : Cyanamide derivatives with complex substituents (e.g., azetidine rings) require specialized handling, whereas this compound’s simpler structure may simplify industrial use .
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